molecular formula C14H25NO3 B12583002 [(3R)-1-butanoylpiperidin-3-yl]methyl butanoate CAS No. 647021-20-3

[(3R)-1-butanoylpiperidin-3-yl]methyl butanoate

Cat. No.: B12583002
CAS No.: 647021-20-3
M. Wt: 255.35 g/mol
InChI Key: YBOUUASLKIGWBW-GFCCVEGCSA-N
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Description

[(3R)-1-butanoylpiperidin-3-yl]methyl butanoate is a chemical compound with the molecular formula C14H25NO3 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3R)-1-butanoylpiperidin-3-yl]methyl butanoate typically involves the reaction of piperidine derivatives with butanoic acid or its derivatives. One common method is the esterification of [(3R)-1-butanoylpiperidin-3-yl]methanol with butanoic acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

[(3R)-1-butanoylpiperidin-3-yl]methyl butanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

[(3R)-1-butanoylpiperidin-3-yl]methyl butanoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(3R)-1-butanoylpiperidin-3-yl]methyl butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • [(3R)-1-butanoylpiperidin-3-yl]methyl acetate
  • [(3R)-1-butanoylpiperidin-3-yl]methyl propanoate
  • [(3R)-1-butanoylpiperidin-3-yl]methyl hexanoate

Uniqueness

[(3R)-1-butanoylpiperidin-3-yl]methyl butanoate is unique due to its specific ester group, which can influence its reactivity and interactions with biological targets. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it valuable for specific applications.

Properties

CAS No.

647021-20-3

Molecular Formula

C14H25NO3

Molecular Weight

255.35 g/mol

IUPAC Name

[(3R)-1-butanoylpiperidin-3-yl]methyl butanoate

InChI

InChI=1S/C14H25NO3/c1-3-6-13(16)15-9-5-8-12(10-15)11-18-14(17)7-4-2/h12H,3-11H2,1-2H3/t12-/m1/s1

InChI Key

YBOUUASLKIGWBW-GFCCVEGCSA-N

Isomeric SMILES

CCCC(=O)N1CCC[C@H](C1)COC(=O)CCC

Canonical SMILES

CCCC(=O)N1CCCC(C1)COC(=O)CCC

Origin of Product

United States

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